benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate
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Overview
Description
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is a chemical compound widely used in scientific research. It possesses diverse applications such as drug synthesis, material science, and organic chemistry investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate typically involves the reaction of benzyl carbamate with 1-(benzenesulfonyl)-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂/Pd-C under atmospheric pressure.
Substitution: NaOCH₃ in methanol or LiAlH₄ in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is used in various scientific research fields:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages with amine groups, preventing unwanted side reactions during synthetic processes. The compound can be selectively removed under specific conditions, such as catalytic hydrogenation, to release the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[1-(benzenesulfonyl)-2-methylpropyl]carbamate: Similar structure but with a methyl group instead of trichloroethyl.
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used protecting group for amines, removed by strong acid.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Another protecting group, removed by amine bases.
Uniqueness
Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is unique due to its stability and selective removal conditions. The trichloroethyl group provides additional steric hindrance, making it more resistant to certain reactions compared to other carbamates .
Properties
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S/c17-16(18,19)14(25(22,23)13-9-5-2-6-10-13)20-15(21)24-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSCVUDJRFSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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